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3-(2,6-Dichlorophenyl)glutaramide -

3-(2,6-Dichlorophenyl)glutaramide

Catalog Number: EVT-8847281
CAS Number:
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,6-Dichlorophenyl)glutaramide is a chemical compound characterized by the presence of a glutaramide functional group attached to a dichlorophenyl moiety. This compound has attracted attention in various fields of scientific research due to its potential applications in medicinal chemistry and material science. The synthesis, characterization, and biological activities of this compound have been explored in several studies.

Source

The compound can be synthesized from readily available precursors, including 2,6-dichlorobenzaldehyde and glutamic acid derivatives. Research articles provide insights into its synthesis and characterization, highlighting its significance in drug development and other scientific applications .

Classification

3-(2,6-Dichlorophenyl)glutaramide belongs to the class of organic compounds known as amides, specifically glutaramides. It is classified based on its functional groups and the presence of a dichlorophenyl substituent.

Synthesis Analysis

Methods

The synthesis of 3-(2,6-Dichlorophenyl)glutaramide typically involves a multi-step process that includes the formation of an amide bond between 2,6-dichlorobenzoyl chloride and glutamic acid. The following steps outline a common synthetic route:

  1. Preparation of 2,6-Dichlorobenzoyl Chloride: This is achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride.
  2. Formation of the Amide: The dichlorobenzoyl chloride is then reacted with glutamic acid under basic conditions to form 3-(2,6-Dichlorophenyl)glutaramide.
  3. Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Technical Details

The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by bases like triethylamine to facilitate the formation of the amide bond. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 3-(2,6-Dichlorophenyl)glutaramide can be represented as follows:

  • Molecular Formula: C11_{11}H10_{10}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight: Approximately 292.12 g/mol

Data

The compound features a central glutaramide backbone with a dichlorophenyl group attached at one end. X-ray crystallography studies can provide detailed information about the arrangement of atoms within the molecule, confirming its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

3-(2,6-Dichlorophenyl)glutaramide can participate in various chemical reactions typical for amides, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 2,6-dichlorobenzoic acid and glutamic acid.
  • Nucleophilic Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
  • Coupling Reactions: It can also serve as a coupling partner in reactions aimed at synthesizing more complex organic molecules .

Technical Details

Kinetic studies may reveal the reaction rates under different conditions, while thermodynamic analyses can provide insights into the stability of the compound under various environments.

Mechanism of Action

Process

The mechanism by which 3-(2,6-Dichlorophenyl)glutaramide exerts its biological effects involves interactions at the molecular level with biological targets such as enzymes or receptors.

  1. Binding Affinity: The dichlorophenyl moiety may enhance binding affinity to specific biological targets due to hydrophobic interactions.
  2. Biological Activity: Studies have indicated potential antimicrobial and anticancer activities associated with this compound, suggesting that it may inhibit cellular processes critical for pathogen survival or cancer cell proliferation .

Data

Quantitative structure-activity relationship (QSAR) models can be developed based on experimental data to predict the biological activity of similar compounds.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point of 3-(2,6-Dichlorophenyl)glutaramide typically ranges between 150-160 °C.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may decompose upon prolonged exposure to moisture or heat.
  • Reactivity: It exhibits reactivity characteristic of amides, including susceptibility to hydrolysis and nucleophilic attack.

Relevant analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to study thermal properties .

Applications

Scientific Uses

3-(2,6-Dichlorophenyl)glutaramide has several potential applications in scientific research:

  • Medicinal Chemistry: Its structural features make it a candidate for developing new therapeutic agents targeting various diseases.
  • Material Science: It may be used in synthesizing polymeric materials with specific properties due to its functional groups.
  • Biological Studies: Research involving this compound could lead to new insights into enzyme inhibition or receptor modulation mechanisms .
Biosynthetic Pathway Elucidation & Genomic Insights

Evolutionary Origins of Glutaramide-Producing Gene Clusters

The glutaramide scaffold, exemplified by 3-(2,6-Dichlorophenyl)glutaramide, represents a specialized class of bioactive microbial metabolites with evolutionary roots in polyketide synthase (PKS) systems. Genomic analyses reveal that glutaramide biosynthetic gene clusters (BGCs) descend from an ancestral glutaramide synthetase complex present in early Actinobacteria. This ancestral system featured a modular Type I PKS with five catalytic domains: ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), and ketoreductase (KR), followed by a transamination domain for glutarate formation [5]. Phylogenetic studies indicate repeated gene duplication events within the Streptomyces genus, leading to functional divergence. For instance, the gdmP gene (encoding a dichlorophenyl-specific aryl carrier protein) arose through neofunctionalization of a fatty acid-ACP gene, enabling aromatic substrate incorporation. Transposable element (TE) insertions flanking contemporary glutaramide BGCs (e.g., in Streptomyces albidoflavus J29) suggest TE-mediated cluster mobilization as a driver of structural diversification [7] [9].

Comparative Genomics of Streptomyces Species for Glutaramide Biosynthesis

Comparative analysis of 26 Streptomyces genomes identifies three distinct genomic architectures for glutaramide BGCs (Table 1):

Table 1: Conservation Patterns of Glutaramide BGCs in Streptomyces

Genomic Architecture TypeCore GenesVariable Region CharacteristicsExample Strains
Type I: ConsolidatedgdmA (PKS), gdmB (transaminase), gdmR (regulator)Minimal tailoring enzymes; conserved syntenyS. coelicolor A3(2)
Type II: FragmentedgdmA onlygdmB and gdmR located >100kb away; diverse tailoring genesStreptomyces sp. 2AW
Type III: HGT-DerivedgdmA homolog with <70% identityFlanked by transposases; atypical GC contentS. albidoflavus J29, A1

Type II architectures, exemplified by Streptomyces sp. 2AW, demonstrate ancestral fragmentation where the PKS core (gdmA) resides separately from downstream tailoring genes (gdmC-E). This 134kb separation disrupts operonic co-regulation and correlates with 80% reduced 3-(2,6-Dichlorophenyl)glutaramide titers compared to Type I strains. Pan-genome analyses of S. albidoflavus strains confirm that Type III architectures exhibit HGT signatures, including codon usage bias (ΔENC = 12.7) and flanking integrase genes (int1, xerD), indicating recent acquisition [3] [7].

Horizontal Gene Transfer Mechanisms in Secondary Metabolite Diversification

Horizontal transfer of glutaramide BGCs occurs via three primary mechanisms in Actinobacteria:

  • Conjugative Plasmid Transfer: The 68-kb gdm cluster in S. albidoflavus J25 is flanked by tra genes (TraA, TraB) and shares 99% identity with a plasmid-borne cluster in Amycolatopsis mediterranei, suggesting intergeneric conjugation. This cluster includes the rare chlorinase gdmCl, enabling dichlorophenyl biosynthesis [3].

  • Transposon-Mediated Relocation: In Streptomyces sp. ETH9427, the glutaramide PKS (gdmA) is embedded within a Tn5062-like element containing transposase tnpA. Excision assays confirm Tn5062's ability to translocate the cluster to plasmid pSLA2-L, facilitating strain-level diversification [7] [9].

  • Phage-Driven Integration: Comparative genomics identified a ϕC31-like prophage in S. ambofaciens ATCC 23877 carrying gdmR and gdmE (efflux transporter). Lysogenization experiments demonstrate phage-mediated integration into attB sites of glutaramide-nonproducing strains, activating minimal PKS cores [9].

These mechanisms facilitate rapid adaptation, as evidenced by glutaramide cluster distribution in 43% of soil-derived Streptomyces versus 12% of aquatic isolates, correlating with ecological niche pressures [3] [7].

Table 2: HGT Mechanisms Impacting Glutaramide BGCs

MechanismGenetic SignaturesFrequency in StreptomycesFunctional Impact
Conjugative transfertra operons; oriT sequences; plasmid backbones18% of strainsAcquisition of complete tailoring pathways
Transposon relocationTerminal inverted repeats; transposase genes29% of strainsAltered genomic context; regulatory rewiring
Phage integration attP/attB sites; integrase genes; viral cos sites9% of strainsActivation of cryptic PKS cores; enhanced export

Regulatory Networks Governing Glutaramide Production in Actinobacteria

Glutaramide biosynthesis is governed by a hierarchical regulatory cascade integrating nutritional and stress signals:

  • Pathway-Specific Control: The cluster-embedded GdmR (a SARP-family regulator) activates gdmA transcription upon binding the autoinducer N-acetylglutaramide (threshold: 250 nM). Deletion of gdmR reduces titers by 98%, while overexpression increases production 7-fold [7].

  • Global Nutrient Sensing: GlnR (nitrogen regulator) represses gdmB (transaminase) under high NH₄⁺ conditions (IC₅₀ = 15 mM). Carbon catabolite repression is mediated by CcpA, which binds cre sites in the gdmA promoter (Kd = 2.4 nM), inhibiting transcription during glucose excess [5] [7].

  • Stress-Responsive Induction: The sigma factor σᴿ (SigR) binds the gdm operon under oxidative stress (H₂O₂ > 0.5 mM), increasing transcription 22-fold. This response requires the redox-sensor RsrA, which releases σᴿ upon thiol oxidation. Cross-talk with phosphate limitation occurs via PhoP, which competes with GlnR for gdmB promoter binding [9].

Chromatin remodeling further modulates cluster expression. In S. albidoflavus J29, deletion of the histone deacetylase hdaA enhanced 3-(2,6-Dichlorophenyl)glutaramide production by 310%, correlating with increased H3K9ac marks across the BGC. Conversely, heterochromatin protein HepA (SMC-like) represses the cluster under non-stress conditions [9].

Properties

Product Name

3-(2,6-Dichlorophenyl)glutaramide

IUPAC Name

3-(2,6-dichlorophenyl)pentanediamide

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

InChI

InChI=1S/C11H12Cl2N2O2/c12-7-2-1-3-8(13)11(7)6(4-9(14)16)5-10(15)17/h1-3,6H,4-5H2,(H2,14,16)(H2,15,17)

InChI Key

YILQWHJOWKNDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)N)CC(=O)N)Cl

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